molecular formula C22H24N4O B7558716 1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea

1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea

Cat. No. B7558716
M. Wt: 360.5 g/mol
InChI Key: RDTUAVRSJFZTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. In

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea in lab experiments is its potential to inhibit cancer cell growth and treat neurological disorders. However, one limitation is that the compound may have toxic effects on normal cells at high concentrations, which could limit its therapeutic potential.

Future Directions

There are several future directions for research on 1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea. One direction is to further investigate its mechanism of action and identify specific targets for its anti-cancer and neurological effects. Additionally, studies could focus on optimizing the compound's pharmacokinetics and reducing its toxicity to normal cells. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans.
In conclusion, this compound is a promising compound with potential applications in the field of medicine. Its anti-cancer and neurological effects have been studied extensively, and future research could focus on optimizing its therapeutic potential and evaluating its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea involves the reaction between 1-benzyl-4,5,6,7-tetrahydroindazole-4-carboxylic acid and 4-methylphenyl isocyanate. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea has shown promising results in various scientific research studies. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-16-10-12-18(13-11-16)24-22(27)25-20-8-5-9-21-19(20)14-23-26(21)15-17-6-3-2-4-7-17/h2-4,6-7,10-14,20H,5,8-9,15H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTUAVRSJFZTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2CCCC3=C2C=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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